molecular formula C12H10ClNO B2580637 3-Chlorophenyl-(2-pyridyl)methanol CAS No. 75343-75-8

3-Chlorophenyl-(2-pyridyl)methanol

Cat. No.: B2580637
CAS No.: 75343-75-8
M. Wt: 219.67
InChI Key: FBGQCTZCPITIQD-UHFFFAOYSA-N
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Description

3-Chlorophenyl-(2-pyridyl)methanol is an organic compound with the molecular formula C12H10ClNO It consists of a chlorophenyl group and a pyridyl group connected by a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl-(2-pyridyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

    Preparation of Grignard Reagent: 2-Bromopyridine is reacted with magnesium turnings in anhydrous ether to form 2-pyridylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then added to 3-chlorobenzaldehyde, resulting in the formation of this compound after hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-Chlorophenyl-(2-pyridyl)ketone or 3-Chlorophenyl-(2-pyridyl)aldehyde.

    Reduction: 3-Chlorophenyl-(2-pyridyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chlorophenyl-(2-pyridyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl-(2-pyridyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenyl-(2-pyridyl)ketone
  • 3-Chlorophenyl-(2-pyridyl)aldehyde
  • 3-Chlorophenyl-(2-pyridyl)methane

Uniqueness

3-Chlorophenyl-(2-pyridyl)methanol is unique due to the presence of both a chlorophenyl group and a pyridyl group, which confer distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-chlorophenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGQCTZCPITIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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